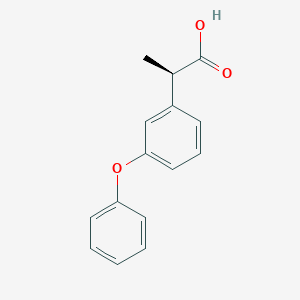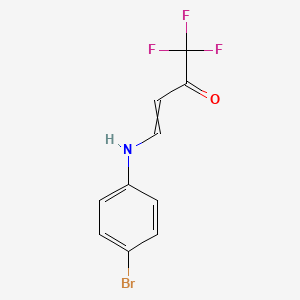
Tris(silylmethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(silylmethyl)silane is an organosilicon compound characterized by the presence of silicon-hydrogen (Si-H) bonds. It is a colorless liquid that is classified as a hydrosilane due to the Si-H bond. This compound is notable for its weak Si-H bond, which makes it a valuable reagent in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tris(silylmethyl)silane can be synthesized through several methods. One common approach involves the protonation of tris(trimethylsilyl)silyl lithium, which is derived from tetrakis(trimethylsilyl)silane . The reaction proceeds as follows:
(Me3Si)4Si+MeLi→(Me3Si)3SiLi+Me4Si
(Me3Si)3SiLi+HCl→(Me3Si)3SiH+LiCl
Another method involves the reaction of trimethylsilyl chloride and trichlorosilane in the presence of lithium, yielding this compound directly but in modest yield :
3Me3SiCl+HSiCl3+6Li→(Me3Si)3SiH+6LiCl
Análisis De Reacciones Químicas
Types of Reactions
Tris(silylmethyl)silane undergoes various types of chemical reactions, including:
Hydrosilylation: It is used in the hydrosilylation of alkenes, alkynes, and carbonyl compounds.
Radical Reactions: It participates in radical-based transformations, including the reduction of organic halides and the formation of carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include radical initiators such as azobisisobutyronitrile (AIBN) and various transition metal catalysts . The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in radical reductions, the major products are the reduced forms of the starting materials, such as alkanes from alkyl halides .
Aplicaciones Científicas De Investigación
Tris(silylmethyl)silane has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism by which tris(silylmethyl)silane exerts its effects involves the generation of silyl radicals. These radicals are formed through the homolytic cleavage of the Si-H bond, which has a relatively low bond dissociation energy . The silyl radicals then participate in various radical reactions, leading to the reduction of functional groups or the formation of new chemical bonds .
Comparación Con Compuestos Similares
Tris(silylmethyl)silane is often compared to other hydrosilanes, such as trimethylsilane and tributyltin hydride . Compared to these compounds, this compound has a weaker Si-H bond, making it a more effective radical reducing agent . Similar compounds include:
Trimethylsilane: Has a stronger Si-H bond and is less reactive in radical reactions.
Tributyltin Hydride: A commonly used radical reducing agent but is toxic and environmentally harmful.
Conclusion
This compound is a versatile organosilicon compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties, such as the weak Si-H bond, make it a valuable reagent in various chemical reactions, particularly those involving radicals. Its potential for use in environmentally benign processes further highlights its importance in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C3H16Si4 |
|---|---|
Peso molecular |
164.50 g/mol |
Nombre IUPAC |
tris(silylmethyl)silane |
InChI |
InChI=1S/C3H16Si4/c4-1-7(2-5)3-6/h7H,1-3H2,4-6H3 |
Clave InChI |
FSDJIXWDVNLEJP-UHFFFAOYSA-N |
SMILES canónico |
C([SiH3])[SiH](C[SiH3])C[SiH3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


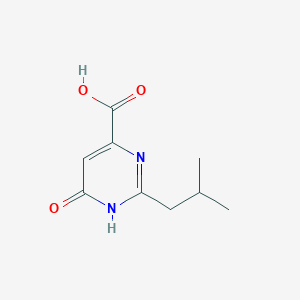
![3-[(2-Amino-3-methylbutanamido)methyl]-5-methylhexanoic acid](/img/structure/B12433066.png)
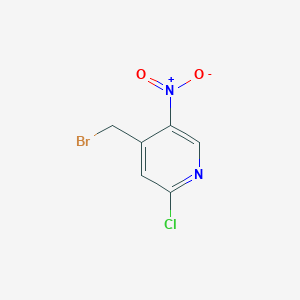
![(2R)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[(2S)-1-[[(2R)-4-carboxy-1-[[(2S)-1-[[(2R)-4-carboxy-1-[[(2S)-1-[[(1S)-1-carboxy-2-sulfanylethyl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12433081.png)
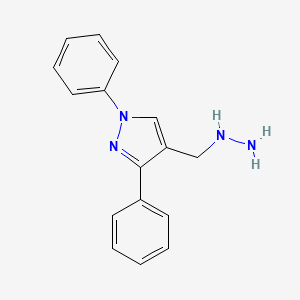
![5-Bis[(2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl)oxy]indiganyloxy-2,2,6,6-tetramethylhept-4-en-3-one](/img/structure/B12433092.png)
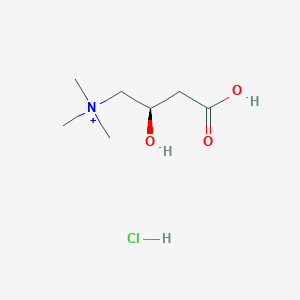
![6-({[3,4-dihydroxy-6-(hydroxymethyl)-5-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl]oxy}methyl)-3,4,5-trihydroxyoxan-2-yl (4aS,6aS,6bR,12aR)-10-({4,5-dihydroxy-3-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl}oxy)-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12433106.png)
![3-chloro-5-(trifluoromethyl)-2-pyridinyl 2-{5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazol-1-yl}ethyl sulfide](/img/structure/B12433107.png)
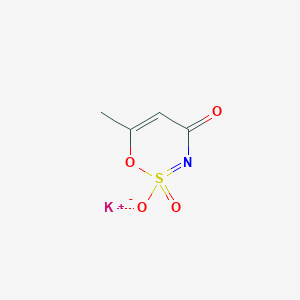

![[(1R,9S)-4-(hydroxymethyl)-9-methyl-5-oxo-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-13-yl]methyl acetate](/img/structure/B12433128.png)
